N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N6O2S and its molecular weight is 418.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(3-acetamidophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, is a derivative of pyrazolo[3,4-d]pyrimidine . It has been found to exhibit promising anticancer activity, suggesting that its primary targets are likely to be proteins or enzymes involved in cell proliferation and survival .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of key cellular processes such as cell cycle progression and the activation of pro-inflammatory pathways .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to inhibit the activation of NF-κB and IL-6, two key players in inflammation and cancer . Additionally, it induces the activation of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis .
Pharmacokinetics
Its potent in vitro and in vivo anticancer activity suggests that it has favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxicity against cancer cell lines, as evidenced by its ability to inhibit cell cycle progression and induce apoptosis . In addition, it has been shown to have tumoricidal effects in a lung adenocarcinoma in vivo xenograft nude mice model .
Biochemical Analysis
Biochemical Properties
The compound N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been shown to interact with a variety of enzymes and proteins . It is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This property allows it to interact with multiple oncogenic targets .
Cellular Effects
This compound has been shown to have significant effects on various types of cells . It has been found to exhibit cytotoxicity against tested cancer cell lines . The compound has been shown to inhibit cell cycle progression and induce apoptosis in A549 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the ATP binding sites of kinases . It mimics the binding interactions of ATP, leading to the inhibition of kinase activity . This results in the suppression of various signaling pathways, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
It has been shown to exhibit long-term cytotoxic effects against cancer cell lines .
Metabolic Pathways
Given its structural similarity to ATP, it is likely that it interacts with enzymes involved in ATP-dependent metabolic pathways .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-14(28)25-15-6-5-7-16(10-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYAEKDXHSPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.